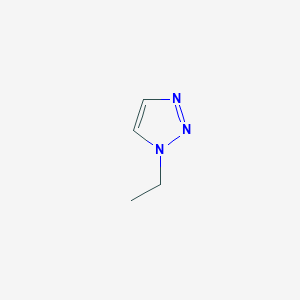

1-Ethyl-1H-1,2,3-triazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Ethyl-1H-1,2,3-triazole is a type of triazole compound. Triazoles are five-membered heterocycles with two carbon atoms and three nitrogen atoms. They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of 1H-1,2,3-triazole analogs has been achieved via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material .Molecular Structure Analysis

1H-1,2,3-Triazole molecules play a vital role in pharmaceuticals and agrochemicals. The triazole moiety is very important in organic chemistry due to its broad range of applications in biomedicinal, biochemical, and material sciences .Chemical Reactions Analysis

Triazoles are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .Physical and Chemical Properties Analysis

The parent 1H-1,2,3-triazole is a colorless liquid, highly soluble in water, with a density of 1.192, a melting point of 23–25°C, and a boiling point of 203°C .Aplicaciones Científicas De Investigación

Supramolecular and Coordination Chemistry

1-Ethyl-1H-1,2,3-triazole and its derivatives are extensively used in supramolecular and coordination chemistry. Their unique combination of accessibility and diverse supramolecular interactions enable applications in anion recognition, catalysis, and photochemistry. The nitrogen-rich triazole features a highly polarized carbon atom, which facilitates complexation of anions through hydrogen and halogen bonding. Additionally, these compounds offer various N-coordination modes and serve as powerful donors in carbanionic and mesoionic carbene forms (Schulze & Schubert, 2014).

Corrosion Inhibition

This compound derivatives demonstrate significant potential as ecological corrosion inhibitors. They have been shown to act as mixed-type inhibitors against mild steel corrosion in acidic environments. Their adsorption onto steel surfaces involves both physical and chemical bonds, leading to high inhibition efficiency (Nahlé et al., 2021).

Synthesis and Application in Medicinal Chemistry

Various 1,2,3-triazole derivatives are synthesized and evaluated for their biological activities. Recent studies have focused on developing triazoles with anti-inflammatory, antimicrobial, antimycobacterial, and antiviral properties. The versatility of these compounds in mimicking different functional groups has led to their wide use as bioisosteres in the design of drug analogs (Ferreira et al., 2013; Bonandi et al., 2017).

Polymer Electrolyte Membranes

This compound enhances proton conduction in polymer electrolyte membranes (PEMs). These conductivities are significantly higher than those of other polymers, suggesting great potential for improved mechanical properties and stability in fuel cell operating conditions (Zhou et al., 2005).

Molecular and Structural Studies

Research on 1,2,3-triazole-based organosilicon compounds, examining their structure, interactions, and potential applications, provides insights into the characteristics of these compounds. This includes studying their molecular electrostatic potential surfaces and frontier molecular orbitals (Mousazadeh et al., 2018).

Mecanismo De Acción

Target of Action

1-Ethyl-1H-1,2,3-triazole is a derivative of the 1,2,3-triazole family, which is known to interact with various biological targets . , and receptors like EGFR.

Mode of Action

Triazoles are known to interact with their targets through various interactions like electrostatic interaction, pi-anion interaction, hydrogen bonding, and van der waals interaction . These interactions can lead to changes in the activity of the target proteins, thereby affecting the biological processes they are involved in.

Biochemical Pathways

Triazoles in general have been found to exhibit a broad range of biological activities, including anti-inflammatory, antiplatelet, antimicrobial, antitumoral, and antiviral properties . These activities suggest that triazoles may affect multiple biochemical pathways.

Pharmacokinetics

Triazoles in general are known for their chemical stability, effective dipole moment, capability of hydrogen bonding, and aromatic character, which enhance their solubility and ability to interact with biomolecular targets . These properties suggest that triazoles may have good bioavailability.

Result of Action

Triazoles in general have been found to exhibit a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The action of this compound, like other triazoles, may be influenced by various environmental factors. For instance, the stability of triazoles is known to be high under various conditions, including basic or acidic hydrolysis and reducing and oxidizing reactions . This suggests that this compound may retain its activity under a wide range of environmental conditions.

Safety and Hazards

Direcciones Futuras

Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities. They are also important in organocatalysis, agrochemicals, and materials science. Thus, they have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines .

Análisis Bioquímico

Biochemical Properties

1-Ethyl-1H-1,2,3-triazole, like other triazoles, has the ability to interact with a variety of enzymes, proteins, and other biomolecules . The 1,2,3-triazole ring interacts with the amino acids present in the active site of certain receptors, involving various interactions like electrostatic interaction, Pi-anion interaction, H-bonding, and Van der Waals interaction .

Cellular Effects

This compound can influence cell function through its interactions with various cellular processes. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties .

Molecular Mechanism

The mechanism of action of this compound at the molecular level involves binding interactions with biomolecules and changes in gene expression . For instance, the 1,2,3-triazole ring produces anti-ChE activity by inhibiting both AChE and BuChE activities .

Propiedades

IUPAC Name |

1-ethyltriazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3/c1-2-7-4-3-5-6-7/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALNWCYLRUYXLCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2718351.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-(m-tolyl)acetamide](/img/structure/B2718357.png)

![5-Hydroxy-5-(4-nitrophenyl)-7-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide](/img/structure/B2718359.png)

![4-ethoxy-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide](/img/structure/B2718361.png)

![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2718362.png)

![5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2718363.png)

![2-ethoxy-5-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2718366.png)

![Ethyl 7-(4-(difluoromethoxy)phenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2718370.png)

![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2718372.png)

![2,7-Di(tert-butyloxycarbonyl)-2,7-diazaspiro[4.4]nonane](/img/structure/B2718373.png)